molecular formula C12H12ClN3O B3809937 4-(4-chloro-2-methylphenyl)-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one

4-(4-chloro-2-methylphenyl)-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B3809937
M. Wt: 249.69 g/mol
InChI Key: XCNFKAZLFAJBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chloro-2-methylphenyl)-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CCT or CCT129202 and is known for its unique structure and properties.

Mechanism of Action

The mechanism of action of CCT is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CCT has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may affect the efficacy of other medications. It has also been found to have an effect on the immune system, although the exact mechanism is not yet known.

Advantages and Limitations for Lab Experiments

One advantage of using CCT in lab experiments is its high purity and yield. It is also relatively easy to synthesize and has been found to be stable under a variety of conditions. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving CCT. One area of interest is its potential as a treatment for drug-resistant cancers. Another area of research is its potential as an antimicrobial agent, particularly in the treatment of drug-resistant infections. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

CCT has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit activity against various types of cancer cells, including breast, lung, and prostate cancer. It has also been found to have potential as an antifungal and antimicrobial agent.

Properties

IUPAC Name

4-(4-chloro-2-methylphenyl)-3-cyclopropyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-7-6-9(13)4-5-10(7)16-11(8-2-3-8)14-15-12(16)17/h4-6,8H,2-3H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNFKAZLFAJBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N2C(=NNC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-chloro-2-methylphenyl)-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 2
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4-(4-chloro-2-methylphenyl)-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 3
Reactant of Route 3
4-(4-chloro-2-methylphenyl)-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 4
Reactant of Route 4
4-(4-chloro-2-methylphenyl)-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 5
4-(4-chloro-2-methylphenyl)-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 6
Reactant of Route 6
4-(4-chloro-2-methylphenyl)-5-cyclopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one

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